molecular formula C16H17NO2 B1441495 6-(Piperidin-1-ylcarbonyl)-2-naphthol CAS No. 871121-70-9

6-(Piperidin-1-ylcarbonyl)-2-naphthol

Cat. No. B1441495
M. Wt: 255.31 g/mol
InChI Key: ZMVRCRWYHYATFT-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocyclic amine that consists of a ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

Piperidine is an organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, typical of amines .

Scientific Research Applications

  • Catalytic Applications : Nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for synthesizing derivatives of 6-(Piperidin-1-ylcarbonyl)-2-naphthol under ultrasound irradiation. This synthesis approach offers clean methodologies, easy workup procedures, and high yields (Mokhtary & Torabi, 2017).

  • Synthesis of Complex Compounds : Novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines have been synthesized. The full conformational search protocols of these compounds were carried out using NMR spectroscopy and molecular modeling, indicating potential applications in structural chemistry (Csütörtöki et al., 2012).

  • Structural and Theoretical Studies : An alkylaminophenol compound containing 6-(Piperidin-1-ylcarbonyl)-2-naphthol has been synthesized, and its structure analyzed using various spectroscopic methods. The compound's high antioxidant value suggests potential biological activity (Ulaş, 2020).

  • Pharmaceutical Research : Research on naphthol and carbazole-containing fluorescent sigma ligands, which structurally include naphthol, demonstrates potential for probes in receptor binding studies. This highlights the role of 6-(Piperidin-1-ylcarbonyl)-2-naphthol derivatives in the development of new diagnostic tools in medicine (Ferorelli et al., 2007).

  • Photochromism and Fluorescence : A spiro[indoline-naphthaline]oxazine derivative, incorporating a 6-(Piperidin-1-ylcarbonyl)-2-naphthol unit, has been synthesized and shown to exhibit excellent photochromic properties in different solvents. This suggests applications in materials science, particularly in the development of photoresponsive materials (Li et al., 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-15-7-6-12-10-14(5-4-13(12)11-15)16(19)17-8-2-1-3-9-17/h4-7,10-11,18H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRCRWYHYATFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-ylcarbonyl)-2-naphthol

Synthesis routes and methods

Procedure details

A mixture of 0.5 g (0.003 mol) 6-hydroxy-2-naphtoic acid, 1.2 g (0.003 mol) 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 2.3 ml (0.013 mol) N-ethyldiisopropylamine and 0.29 ml (0.030 mol) piperidine in 10 ml DMF was stirred for 16 h at room temperature. The mixture was concentrated to dryness and 50 ml ethyl acetate, 30 ml water and 20 ml NaHCO3 aq. (10%) was added. The aqueous phase was extracted with 50 ml ethyl acetate and the combined organic layers were purified with column chromatography on silica. The product fractions were concentrated to dryness and titurated twice with 20 ml diethyl ether/heptane 1/1. The residue was dried under vacuum at 50° C. to yield 0.58 g (0.0227 mmol; 85%) of the title compound as light brown solid. MS (m/e): 254.3 (MH−, 100%)
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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